Home > Products > Screening Compounds P111889 > N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine - 849912-56-7

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

Catalog Number: EVT-2559466
CAS Number: 849912-56-7
Molecular Formula: C18H23N5
Molecular Weight: 309.417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity against various protein kinases. It is classified as an amine and a heterocyclic compound due to its structural components.

Source and Classification

The compound belongs to a class of molecules that are characterized by the presence of both pyrazole and pyrimidine rings. These compounds have been studied extensively for their pharmacological properties, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other related enzymes involved in cell cycle regulation and cancer progression . The specific compound's chemical formula is C17H21N5C_{17}H_{21}N_{5}, and it has a CAS number of 850721-76-5 .

Synthesis Analysis

Methods

The synthesis of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted phenyl hydrazines and pyrimidine derivatives.
  2. Methylation: The introduction of dimethylamine groups can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and selectivity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine consists of a pyrazolo-pyrimidine scaffold with two dimethylamino groups attached to an ethylene diamine backbone. This unique arrangement contributes to its biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 317.39 g/mol
  • Melting Point: Specific melting points may vary based on purity but are typically in the range of 150–160 °C.
  • Solubility: Generally soluble in polar organic solvents such as methanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amine groups can act as nucleophiles in reactions with electrophiles.
  2. Complex Formation: This compound can form complexes with metal ions, which may enhance its catalytic properties in certain reactions.
  3. Biological Activity Assays: It has been tested for its ability to inhibit specific kinases, leading to potential therapeutic applications .
Mechanism of Action

The mechanism of action for N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine primarily involves inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these enzymes, it prevents their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.

Process

  1. Binding Affinity: The compound exhibits high binding affinity towards CDK2 and potentially other kinases.
  2. Inhibition: By blocking the active site, it effectively halts kinase activity, leading to cell cycle arrest in cancer cells.

Relevant data from biological assays indicate that this compound may show potent inhibitory effects against specific kinases involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Odor: May possess a faint odor depending on impurities.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reacts with strong acids or bases; should be handled with care.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular interactions within this compound .

Applications

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine has significant applications in:

  1. Medicinal Chemistry: As a potential drug candidate for targeting specific protein kinases involved in cancer therapy.
  2. Biochemical Research: Useful in studies aimed at understanding kinase signaling pathways and their implications in disease mechanisms.
  3. Synthetic Chemistry: Serves as a building block for further chemical modifications leading to novel therapeutic agents.

The ongoing research into this compound highlights its importance as a versatile tool in both academic and pharmaceutical settings .

Introduction to N'-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine in Contemporary Medicinal Chemistry

Structural Classification Within Pyrazolo[1,5-a]pyrimidine Derivatives

N'-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine belongs to the pyrazolo[1,5-a]pyrimidine class of nitrogen-rich heterocyclic compounds, characterized by a fused bicyclic core structure. This compound features a pyrazolo[1,5-a]pyrimidine scaffold substituted at three critical positions: a 2-ethyl group, a 5-methyl group, a 3-phenyl ring, and a 7-position modified with a N,N-dimethylethane-1,2-diamine side chain. The molecular formula is C₁₉H₂₅N₅, corresponding to a molecular weight of 323.444 g/mol . The systematic IUPAC name reflects this substitution pattern, confirming the ethyl and methyl groups on the heterocycle and the phenyl ring at position 3, while the dimethylaminoethylamine chain at position 7 introduces a flexible, basic nitrogen-containing moiety [7].

This structural architecture positions the compound within a broader family of medicinal agents where the pyrazolo[1,5-a]pyrimidine core serves as a privileged scaffold. The core’s planarity facilitates π-π stacking interactions with biological targets, while the substitution at position 7 with diaminoalkane chains enhances solubility and enables hydrogen bonding or ionic interactions. The specific presence of the N,N-dimethyl group on the terminal amine modulates basicity and lipophilicity, influencing cellular permeability and target engagement [3].

Table 1: Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives

PositionSubstituentFunctional RoleExample in Target Compound
2EthylModulates electron density; influences steric accessibility2-Ethyl
3PhenylProvides hydrophobic surface for target binding; enables π-π stacking3-Phenyl
5MethylFine-tunes electronic properties; minimal steric impact5-Methyl
7N,N-dimethylethane-1,2-diamineEnhances solubility; introduces hydrogen bonding capability; basic center for salt formationN,N-dimethylethane-1,2-diamine chain

The canonical SMILES representation (CCC₁=NN₂C(=CC(=NC₂=C₁C₃=CC=CC=C₃)C)NCCN(C)C) and InChIKey (VMWVKYAPCWUPSH-UHFFFAOYSA-N) provide unambiguous descriptors for chemoinformatic analysis and virtual screening . Notably, the dimethylaminoethylamine side chain resembles motifs found in kinase inhibitors and antimicrobial agents, suggesting potential polypharmacology.

Historical Development of Polyheterocyclic Bioactive Agents

The exploration of pyrazolo[1,5-a]pyrimidines as bioactive compounds spans several decades, evolving from early heterocyclic chemistry to targeted drug design. Initial interest focused on their utility as adenosine receptor ligands and anxiolytics. However, significant breakthroughs emerged when researchers recognized the scaffold’s similarity to purine bases, enabling competitive inhibition of kinases and other ATP-dependent enzymes [6] [7].

The incorporation of diaminoalkane side chains at position 7, as seen in N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine, represents a strategic evolution from simpler analogues like 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Early derivatives lacked the flexible amine-terminated side chain, limiting their interaction with deeper hydrophobic pockets or charged residues in target proteins. The addition of the N,N-dimethylethane-1,2-diamine moiety marked a deliberate effort to enhance target affinity and selectivity, particularly for enzymes with allosteric or surface-exposed cationic residues [7].

Table 2: Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

GenerationTime PeriodKey Structural FeaturesTherapeutic FocusLimitations Addressed
First1980s-1990sUnsubstituted or minimally substituted cores (e.g., 7-OH)Sedatives, AnxiolyticsLow potency; poor selectivity
Second2000s-2010sHalogenated aryl groups at C3; short alkyl at C2/C5Kinase inhibitors (e.g., CDK2)Metabolic instability; toxicity
Third (Including Target Compound)2010s-PresentComplex C7 side chains (e.g., diaminoalkanes); optimized C2/C5 alkyl/aryl groupsTargeted oncology; anti-infectivesPharmacokinetics; target resistance

This compound’s design coincides with advancements in scaffold hopping strategies, where core heterocycles like indoles or benzomorpholines are replaced with pyrazolo[1,5-a]pyrimidines to improve physicochemical properties or bypass patent restrictions. For instance, benzomorpholine-based DprE1 inhibitors for tuberculosis inspired analogous pyrazolo[1,5-a]pyrimidine derivatives targeting the same enzyme [2]. Patent literature from the early 2000s (e.g., WO2001055147A1) reveals claims covering pyrido[2,3-d]pyrimidine-2,7-diamine kinase inhibitors, indirectly validating the therapeutic relevance of related diamino-substituted fused heterocycles like this compound [6].

Rationale for Target Selection in Modern Drug Discovery

The structural attributes of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine suggest deliberate targeting of enzymes requiring simultaneous engagement of hydrophobic pockets and cationic residues. The 3-phenyl and 2-ethyl-5-methyl groups provide a planar hydrophobic surface ideal for occupying aromatic or aliphatic subsites, while the protonatable dimethylamino group and secondary amine of the side chain enable salt bridge formation with aspartate or glutamate residues [7].

This design is particularly relevant for bacterial decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target for tuberculosis therapy. DprE1 inhibitors like the benzomorpholine compound B18 (described in PubMed ID 37698416) share critical pharmacophoric elements: a planar heterocycle occupying a hydrophobic cleft and a basic side chain interacting with catalytic residues. The target compound’s pyrazolo[1,5-a]pyrimidine core and diaminoethane chain position it as a potential DprE1 inhibitor, leveraging the same mechanistic rationale where reversible binding disrupts cell wall biosynthesis in Mycobacterium tuberculosis [2] [9].

Table 3: Target Interaction Analysis Based on Structural Analogs

Target EnzymeKey Binding InteractionsRole of Compound SubstituentsEvidence from Analogs
Kinases (e.g., CDK2)1. Core heterocycle: ATP-site H-bonding2. C3-aryl: Hydrophobic back pocket occupancy3. C7-side chain: Solvent region interactionN,N-dimethylethane-1,2-diamine enhances solubility; C3-phenyl optimizes affinityPyrido[2,3-d]pyrimidines with C7-diamino chains show nM kinase inhibition [6]
DprE1 (Mycobacterium)1. Core: π-stacking with FAD pocket2. Protonated amine: Salt bridge with Glu/Asp residuesBasic dimethylamino group mimics benzomorpholine inhibitorsBenzomorpholine B18 exhibits IC₅₀ < 0.5 µM; resistant mutants map to binding site [2]

Additionally, the compound’s physicochemical profile (moderate MW: 323.444 g/mol; cLogP estimated ~3.5) aligns with guidelines for central nervous system permeability or antimicrobial agents, supporting potential repurposing across therapeutic areas. Its structural distinction from classical DNA-intercalating agents (e.g., unsubstituted anthracyclines) further suggests a targeted mechanism, minimizing off-target effects [7] [9]. Research on analogous compounds confirms that the N,N-dimethylethane-1,2-diamine side chain enhances cellular uptake in cancer and bacterial cells, facilitating engagement with intracellular targets like kinases or epimerases [2] [6] [7].

Table 4: Bioactivity Profile of Structural Analogs Supporting Target Rationale

Analog StructureReported BioactivityImplication for Target Compound
Benzomorpholine B18DprE1 inhibition; MIC = 0.12 µg/mL against M. tuberculosis H37Rv [2]Validates diaminoalkane-heterocycle motif for anti-tubercular design
N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amineKinase inhibition; anticancer activity [7]Confirms C7-diaminoalkane chain efficacy in oncology targets
Pyrido[2,3-d]pyrimidine-2,7-diaminesCDK2 inhibition IC₅₀ < 100 nM [6]Supports targeting ATP-binding sites

Properties

CAS Number

849912-56-7

Product Name

N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

IUPAC Name

N-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C18H23N5

Molecular Weight

309.417

InChI

InChI=1S/C18H23N5/c1-13-12-16(19-10-11-22(3)4)23-18(20-13)17(14(2)21-23)15-8-6-5-7-9-15/h5-9,12,19H,10-11H2,1-4H3

InChI Key

WERQTMMVUGLYEW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.